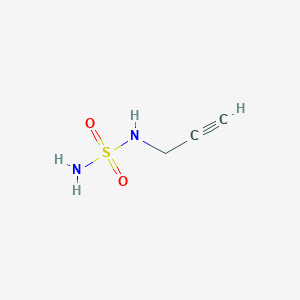![molecular formula C13H8BrN3O2 B2440814 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1223888-66-1](/img/structure/B2440814.png)
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various chemical reactions . For instance, a 3D QSAR study was performed on 1,2,4-oxadiazole derivatives, and new molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” are not detailed in the search results .
Applications De Recherche Scientifique
Environmental and Health Impact of Chemical Compounds
Exposure to Pesticides
Studies on organophosphorus (OP) and pyrethroid (PYR) pesticides, which share structural similarities with various oxadiazolyl compounds, reveal widespread exposure among children. These compounds are recognized as developmental neurotoxicants, raising concerns about their presence in the environment and the need for public health policies to regulate their use (Babina et al., 2012).
Carcinogenicity of Heterocyclic Amines
Research has demonstrated the carcinogenic potential of heterocyclic amines formed during the cooking of meat and fish. These findings emphasize the importance of understanding the formation and impact of similar compounds, including oxadiazol derivatives, on human health (Wakabayashi et al., 1993).
Organophosphate Flame Retardants
The study on the impact of organophosphate flame retardants (PFRs) on children's health suggests that exposure to chemical mixtures, including potentially related oxadiazolyl compounds, can alter urinary oxidative stress biomarkers, implicating oxidative stress in the development of allergies and inflammation (Bamai et al., 2019).
Brominated Flame Retardants
Investigation into brominated flame retardants (BFRs) in indoor environments points to the significant presence and potential health impacts of various polyhalogenated compounds, which include a broad class of chemically related substances (Takigami et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds such as pyrazoline derivatives have been shown to have a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-oxadiazole derivatives, have been used as important pharmacophores to create novel drug molecules . These compounds often interact with their targets, leading to changes in cellular processes and functions .
Biochemical Pathways
Similar compounds have been shown to affect various cellular components negatively, particularly under conditions of oxidative stress . Oxidative stress can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle, which is part of the compound’s structure, is a bioisostere of amide and shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.
Result of Action
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, temperature, and more .
Propriétés
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-9-5-3-8(4-6-9)11-16-13(19-17-11)10-2-1-7-15-12(10)18/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVTKRMZUILMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)



![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)




![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)


